molecular formula C14H21N B1420115 (Cyclopropylmethyl)(4-phenylbutan-2-yl)amine CAS No. 1019611-77-8

(Cyclopropylmethyl)(4-phenylbutan-2-yl)amine

Cat. No.: B1420115
CAS No.: 1019611-77-8
M. Wt: 203.32 g/mol
InChI Key: LJPHJIOGSXTILL-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)(4-phenylbutan-2-yl)amine is an organic compound with the molecular formula C14H21N It is characterized by the presence of a cyclopropylmethyl group and a 4-phenylbutan-2-yl group attached to an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)(4-phenylbutan-2-yl)amine typically involves the following steps:

    Formation of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be synthesized through the reaction of cyclopropylcarbinol with a suitable halogenating agent, such as thionyl chloride, to form cyclopropylmethyl chloride.

    Formation of the 4-Phenylbutan-2-yl Group: The 4-phenylbutan-2-yl group can be synthesized by the alkylation of benzene with 1-bromo-3-chloropropane, followed by reduction of the resulting 4-phenylbutan-2-one with a reducing agent like sodium borohydride.

    Coupling Reaction: The final step involves the coupling of cyclopropylmethyl chloride with 4-phenylbutan-2-amine in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)(4-phenylbutan-2-yl)amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Substituted amines with various alkyl or acyl groups.

Scientific Research Applications

(Cyclopropylmethyl)(4-phenylbutan-2-yl)amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)(4-phenylbutan-2-yl)amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. Additionally, the compound’s unique structural features may enable it to modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

(Cyclopropylmethyl)(4-phenylbutan-2-yl)amine can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents on the phenyl or butan-2-yl groups.

    This compound: Compounds with similar amine groups but different alkyl or aryl substituents.

The uniqueness of this compound lies in its specific combination of cyclopropylmethyl and 4-phenylbutan-2-yl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-phenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-12(15-11-14-9-10-14)7-8-13-5-3-2-4-6-13/h2-6,12,14-15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPHJIOGSXTILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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